molecular formula C21H19ClN4OS2 B2818040 (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine CAS No. 866131-18-2

(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine

Cat. No. B2818040
M. Wt: 442.98
InChI Key: LWSKBUBDWBUGPY-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine is a useful research compound. Its molecular formula is C21H19ClN4OS2 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study highlighted the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds that share structural similarities with the requested compound. These derivatives were synthesized and tested for their antimicrobial activities against various microorganisms, with some compounds exhibiting good to moderate activities. This research showcases the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Reactions

Another study focused on the convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives and some of their reactions, providing a scientific explanation for the synthesis process. This research outlines the methods for creating complex molecules that could have various applications in chemical research, demonstrating the versatility and utility of such compounds in synthetic chemistry (Mohamed, 2021).

Fungicidal Activity

Research on the synthesis of heteroaryl triazolothiadiazoles and thiadiazines, compounds closely related to the one , has shown fungicidal activity. These studies explore the chemical properties and potential agricultural applications of these compounds, indicating their relevance in developing new fungicides (El-Telbani et al., 2007).

Herbicidal Activity

Studies have also examined substituted triazolo and thiadiazole derivatives for their herbicidal activity, suggesting potential uses in plant protection and ecosystem management. This line of research contributes to the understanding of how such chemical compounds can be employed to manage vegetation and maintain ecosystem health (Moran, 2003).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfanyl-N-[(4-methylphenyl)methoxy]-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS2/c1-14-3-5-16(6-4-14)11-27-25-19(12-28-18-9-7-17(22)8-10-18)20-15(2)26-21(29-20)23-13-24-26/h3-10,13H,11-12H2,1-2H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSKBUBDWBUGPY-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=C(CSC2=CC=C(C=C2)Cl)C3=C(N4C(=NC=N4)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C(\CSC2=CC=C(C=C2)Cl)/C3=C(N4C(=NC=N4)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine

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